molecular formula C11H8N2O B1626194 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine CAS No. 863301-94-4

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1626194
CAS No.: 863301-94-4
M. Wt: 184.19 g/mol
InChI Key: YOHQMGPRAPNEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The biological activities of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine derivatives have been investigated in several studies. Key findings include:

  • Anticancer Activity : Compounds with the pyrrolo[2,3-C]pyridine scaffold have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated cytotoxicity against ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .
  • Kinase Inhibition : The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. Structure-based design strategies have led to the development of potent inhibitors targeting MPS1 kinase, showcasing favorable pharmacokinetic profiles .
  • Antimicrobial Properties : Some derivatives exhibit activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Anticancer Research : A study evaluated the cytotoxic effects of a series of pyrrolo[2,3-C]pyridine derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the pyridine ring significantly influenced their anticancer potency .
  • Enzyme Inhibition : Research focused on the inhibitory effects of pyrrolo[2,3-C]pyridine derivatives on salt-inducible kinase 2 (SIK2), which is implicated in various cancers. The study demonstrated that certain substitutions enhanced selectivity and potency against SIK2 .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/PathwayResult
AnticancerPyrrolo[2,3-C]pyridineVarious cancer cell linesCytotoxicity observed
Kinase InhibitionMPS1 InhibitorMPS1 kinasePotent inhibition with favorable PK
AntimicrobialPyrrolo DerivativesResistant E. coliSignificant antimicrobial activity

Properties

CAS No.

863301-94-4

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C11H8N2O/c1-2-11(14-5-1)9-6-8-3-4-12-7-10(8)13-9/h1-7,13H

InChI Key

YOHQMGPRAPNEIY-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC3=C(N2)C=NC=C3

Canonical SMILES

C1=COC(=C1)C2=CC3=C(N2)C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.